molecular formula C22H22N2O4 B11403795 3-(1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid

3-(1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid

Cat. No.: B11403795
M. Wt: 378.4 g/mol
InChI Key: FTYDJCLEAIJFAY-UHFFFAOYSA-N
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Description

3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)PROPANOIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the phenyl and methoxyphenyl groups. Common reagents used in these reactions include phenylboronic acid, methoxyphenyl isocyanate, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule.

Scientific Research Applications

3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)ACETIC ACID
  • 3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)BUTANOIC ACID

Uniqueness

Compared to similar compounds, 3-(1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)PROPANOIC ACID has unique structural features that contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

3-[1-[2-(3-methoxyanilino)-2-oxoethyl]-5-phenylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H22N2O4/c1-28-19-9-5-8-17(14-19)23-21(25)15-24-18(11-13-22(26)27)10-12-20(24)16-6-3-2-4-7-16/h2-10,12,14H,11,13,15H2,1H3,(H,23,25)(H,26,27)

InChI Key

FTYDJCLEAIJFAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=CC=C2C3=CC=CC=C3)CCC(=O)O

Origin of Product

United States

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